Product packaging for S-3-Chloro-5-fluorophenylthioacetate(Cat. No.:)

S-3-Chloro-5-fluorophenylthioacetate

Cat. No.: B7992481
M. Wt: 204.65 g/mol
InChI Key: VCDBZPDOWJQSFC-UHFFFAOYSA-N
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Description

Contextualization of Aryl Thioacetates in Organic Synthesis and Applied Chemistry

Aryl thioacetates are a class of organosulfur compounds that serve as important building blocks in organic synthesis. They are frequently used as precursors to aryl thiols, which are valuable intermediates in the synthesis of a wide range of biologically active molecules. The thioacetate (B1230152) group provides a stable and easily handleable source of the thiol functionality, which can be unmasked under specific reaction conditions.

The synthesis of aryl thioacetates can be achieved through several methods, including the palladium-catalyzed cross-coupling of aryl halides with potassium thioacetate. This method is known for its high yields and good functional group tolerance, making it a versatile tool for organic chemists.

Significance of Halogenated Phenyl Thioacetate Scaffolds

The introduction of halogen atoms, such as chlorine and fluorine, onto a phenyl thioacetate scaffold can have a profound impact on the compound's properties. Halogens can alter the electronic nature of the aromatic ring, influence bond strengths, and affect the molecule's conformation. These modifications can lead to enhanced biological activity, improved metabolic stability, and better membrane permeability, which are all desirable characteristics in drug discovery and agrochemical research.

The presence of both a chlorine and a fluorine atom in S-3-Chloro-5-fluorophenylthioacetate is particularly noteworthy. The combination of different halogens can lead to synergistic effects, further modulating the compound's properties in a way that a single halogen cannot.

Research Trajectories for this compound and Analogues

Research into this compound and its analogues is primarily focused on their utility as synthetic intermediates. The compound can be used to introduce the 3-chloro-5-fluorophenylthio moiety into a variety of molecular frameworks. This is particularly relevant in the synthesis of novel agrochemicals, where the presence of halogenated aromatic rings is a common feature.

Furthermore, the study of such compounds contributes to a deeper understanding of structure-activity relationships (SAR) in medicinal chemistry. By systematically modifying the substitution pattern on the aromatic ring and observing the effects on biological activity, researchers can design more potent and selective therapeutic agents. While specific research on the biological activity of this compound is not widely published, its structural motifs are found in compounds with various biological activities. For instance, the 3-chloro-5-fluorophenyl group is present in potent and selective agonists of the human transient receptor potential cation channel subfamily M member 5 (TRPM5), which are being investigated as potential gastrointestinal prokinetic agents. sophion.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClFOS B7992481 S-3-Chloro-5-fluorophenylthioacetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-(3-chloro-5-fluorophenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFOS/c1-5(11)12-8-3-6(9)2-7(10)4-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDBZPDOWJQSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC(=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of S 3 Chloro 5 Fluorophenylthioacetate

Established Synthetic Routes for S-3-Chloro-5-fluorophenylthioacetate

The synthesis of S-aryl thioacetates, including this compound, can be achieved through several established routes, primarily involving the formation of a carbon-sulfur bond between the aromatic ring and the thioacetate (B1230152) moiety.

Reactions Involving Halogenated Arenes and Thioacetate Precursors

A prevalent and effective method for the synthesis of S-aryl thioacetates is the palladium-catalyzed cross-coupling reaction between an aryl halide and a thioacetate salt, typically potassium thioacetate. This approach is highly versatile and tolerates a wide range of functional groups on the aromatic ring. In the context of this compound, the reaction would involve the coupling of a dihalogenated benzene (B151609) derivative, such as 1-bromo-3-chloro-5-fluorobenzene (B1273174) or 1-iodo-3-chloro-5-fluorobenzene, with potassium thioacetate.

The general mechanism for this palladium-catalyzed reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the thioacetate salt and subsequent reductive elimination to yield the S-aryl thioacetate and regenerate the Pd(0) catalyst. The choice of ligands, base, and solvent system is crucial for optimizing the reaction conditions and achieving high yields. Research has shown that various phosphine (B1218219) ligands can be employed to facilitate this transformation. chemicalbook.combldpharm.com

Aryl iodides and bromides are commonly used as starting materials due to their reactivity in palladium-catalyzed cross-coupling reactions. chemicalbook.comgoogle.comnist.gov The presence of both chloro and fluoro substituents on the phenyl ring of the target molecule influences the reactivity of the starting aryl halide.

Table 1: Examples of Palladium-Catalyzed Synthesis of S-Aryl Thioacetates

Aryl Halide PrecursorThioacetate SourceCatalyst/LigandProductReference
Aryl IodidePotassium ThioacetatePd(dba)₂ / dppfS-Aryl Thioacetate bldpharm.com
Aryl BromidePotassium ThioacetatePd₂(dba)₃ / CyPF-tBuS-Aryl Thioacetate chemicalbook.com
Aryl IodideAryl Sulfonyl HydrazidesPd(dba)₂ / dppbS-Aryl Thioacetate nist.gov

This table presents generalized examples from the literature and does not represent a specific synthesis of this compound.

One-Pot Synthesis Approaches for S-(3-Chloro-5-fluorophenyl)ethanethioate

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the preparation of S-aryl thioacetates, one-pot procedures have been developed that combine multiple reaction steps without the isolation of intermediates. A potential one-pot synthesis of this compound could involve the in situ generation of 3-chloro-5-fluorothiophenol (B1302654) followed by its immediate reaction with an acetylating agent.

Alternatively, a tandem reaction can be designed where an aryl halide is coupled with a sulfur source and an acetylating agent in a single reaction vessel. For instance, a palladium-catalyzed reaction of an aryl iodide with potassium thioacetate can be followed by a subsequent coupling with another aryl halide to form unsymmetrical diaryl sulfides, a process that can be adapted for thioacetate synthesis. bldpharm.com Thiol-free one-pot methods for the direct synthesis of sulfides from benzyl (B1604629) bromides and potassium thioacetate have also been reported, which could potentially be modified for the synthesis of aryl thioacetates.

Exploration of Novel Catalytic and Green Chemistry Approaches in Thioacetate Synthesis

In recent years, there has been a significant drive towards the development of more sustainable and environmentally friendly synthetic methods. In the context of thioacetate synthesis, this has led to the exploration of novel catalytic systems and green chemistry principles.

One notable advancement is the use of water as a solvent for the synthesis of organic thioacetates. This approach avoids the use of volatile and often toxic organic solvents, making the process greener and safer. The reaction of mesylate derivatives with potassium thioacetate in an aqueous medium under controlled pH has been shown to produce thioacetates in excellent yields.

Furthermore, metal-free and photocatalyst-free methods are emerging as attractive alternatives. An electron donor-acceptor (EDA) complex-mediated synthesis of thioesters has been reported, which proceeds under visible light irradiation without the need for expensive metal catalysts or oxidants. This method involves the reaction of aryl sulfonium (B1226848) salts with potassium thioacid salts and demonstrates excellent atom economy. Other green approaches include the use of recyclable catalysts and minimizing waste generation.

Table 2: Green Chemistry Approaches in Thioester Synthesis

ApproachKey FeaturesPotential Application for this compoundReference
Aqueous SynthesisUse of water as a solvent, mild reaction conditions.Reaction of a suitable 3-chloro-5-fluorophenyl precursor with potassium thioacetate in water.
EDA Complex MediationMetal-free, photocatalyst-free, visible light irradiation.Reaction of a 3-chloro-5-fluorophenyl sulfonium salt with potassium thioacetate.
Recyclable CatalystsUse of solid-supported or easily separable catalysts.Palladium or other metal catalysts immobilized on a solid support for easier recovery and reuse.

Structural Elucidation Methodologies for this compound and Derivatives

The definitive identification and characterization of this compound rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms in the molecule. The methyl protons of the acetyl group would appear as a characteristic singlet. The aromatic protons would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the aromatic ring. The carbon atoms attached to chlorine and fluorine would have their chemical shifts influenced by these electronegative atoms.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial tool for structural confirmation. It would show a signal corresponding to the fluorine atom, and its coupling with neighboring protons would provide valuable structural information. The use of ¹⁹F NMR has been demonstrated to be effective in the analysis of related chloro-fluoro-substituted aromatic compounds.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.

Stereochemical Considerations in Thioacetate Synthesis

For the specific molecule this compound, there are no stereocenters, and therefore, it is achiral. However, in the broader context of thioacetate synthesis, stereochemistry can be a critical factor, especially when the alkyl or aryl group attached to the sulfur atom contains chiral centers.

In such cases, the synthesis must be designed to control the stereochemical outcome. Stereoselective methods for the synthesis of thioesters have been developed, for instance, through the nucleophilic epoxidation of 1-arylthio-1-nitroalkenes. These methods allow for the creation of specific stereoisomers, which is often crucial for the biological activity of the target molecules. While not directly applicable to the achiral this compound, these principles are fundamental to the synthesis of more complex thioester derivatives.

Applications and Functional Relevance in Agrochemical Science

S-3-Chloro-5-fluorophenylthioacetate as a Novel Herbicidal Agent

Mechanistic Hypotheses of Herbicidal Action in Plant Systems

No information is publicly available regarding the mechanistic hypotheses of herbicidal action for this compound in plant systems.

Structure-Activity Relationships in Herbicide Development

There are no public studies on the structure-activity relationships of this compound for herbicide development.

This compound as a Key Synthetic Intermediate in Pesticide Development

Transformation Pathways to Thiadiazolopyridazines

There is no information in the public domain detailing the transformation pathways of this compound to thiadiazolopyridazines.

Table of Compound Names Mentioned

Exploration of Broad Biological Activities of Thioacetate Derivatives: Implications for S 3 Chloro 5 Fluorophenylthioacetate

Antimicrobial Research on Thioacetate (B1230152) Scaffolds

The urgent need for new antimicrobial agents to combat rising drug resistance has spurred research into various chemical scaffolds, including those containing sulfur. mdpi.commdpi.com Thioacetate derivatives and related compounds like thioureas, thiazoles, and other thiol-containing molecules have shown considerable promise in this area. mdpi.comnih.govbiointerfaceresearch.com

Thioacetate-related structures have been identified as potent antibacterial agents. Thiotetronate natural products, for example, which contain a 5-membered unsaturated thiolactone moiety, inhibit bacterial fatty acid synthesis by targeting β-ketoacyl-ACP-synthases. nih.gov Synthetic derivatives have shown significant activity against various bacterial strains. A focused library of thiotetromycin (B14412991) derivatives yielded compounds with notable inhibitory effects against an Escherichia coli ΔtolC strain. nih.gov

Similarly, thiourea (B124793) derivatives have been investigated for their antibacterial properties against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study found that a specific thiourea derivative, TD4, not only showed potent in vitro activity against MRSA but also disrupted the integrity of the bacterial cell wall by disturbing NAD+/NADH homeostasis. nih.gov Thiolated analogs of Vitamin K3 have also demonstrated activity against Gram-positive bacteria. mdpi.com

Derivative ClassSpecific CompoundBacterial StrainActivity MeasurementResultSource
Thiotetromycin Analog12aEscherichia coli ΔtolCIC₅₀1.9 µg/mL nih.gov
Thiourea DerivativeTD4Staphylococcus aureus (MRSA)MIC2–16 µg/mL nih.gov
Thiolated Vitamin K3 AnalogVK3aStaphylococcus aureusMIC4.88 µg/mL mdpi.com
VK3b4.88 µg/mL
Thiolated Vitamin K3 AnalogVK3aEnterococcus faecalisMIC39.06 µg/mL mdpi.com

The antifungal potential of sulfur-containing compounds is also well-documented. cabidigitallibrary.orgnih.gov Thiourea derivatives, for instance, have been evaluated against nosocomial fungal pathogens like Candida auris, which is known for its resistance to common antifungal drugs. mdpi.com One study highlighted an ortho-methylated thiourea derivative of 2-thiophenecarboxylic acid that showed a notable inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.com The mechanism of action for some related thiophene-thiosemicarbazone derivatives against Candida albicans has been linked to the induction of oxidative stress and apoptosis. nih.gov

Research on thiolated Vitamin K3 analogs has also revealed significant antifungal activity against various Candida species. mdpi.com These findings underscore the potential for thioacetate-containing molecules to serve as a basis for the development of new antifungal agents.

Derivative ClassSpecific CompoundFungal StrainActivity MeasurementResultSource
Thiolated Vitamin K3 AnalogVK3bCandida albicansMIC9.76 µg/mL mdpi.com
VK3aCandida tropicalisMIC9.76 µg/mL
VK3d9.76 µg/mL

Anti-inflammatory Investigations of Thioacetate Compounds

Thioacetate-related structures have been identified as promising anti-inflammatory agents. nih.govresearchgate.net Research into thiourea and thiosemicarbazone derivatives has shown that these molecules can effectively suppress inflammatory responses in various experimental models. nih.govnih.gov For example, certain novel thiourea derivatives were found to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov

A primary mechanism underlying the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes. mdpi.com The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade as they catalyze the conversion of arachidonic acid into prostaglandins. mdpi.comnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced at sites of inflammation, making it a key target for anti-inflammatory drugs. nih.gov

Studies on indole-based thiosemicarbazone derivatives have demonstrated their potential as potent and selective COX-2 inhibitors. nih.gov Certain compounds in this class were found to inhibit lymphocyte proliferation and suppress the in-vitro production of TNF-α and NO. nih.gov In animal models, these derivatives were able to suppress carrageenan-induced edema with greater potency than the standard drug indomethacin. nih.gov Immunohistochemistry confirmed that this effect was associated with reduced expression of COX-2. nih.gov The ability to selectively inhibit COX-2 over COX-1 is a highly desirable trait in anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

CompoundIn Vivo Edema Inhibition (Carrageenan-induced)In Vitro COX-2 InhibitionCOX-2 Selectivity Index (SI)Source
LT7664.8% (after 6h)Similar to Celecoxib- nih.gov
LT8189% (after 6h)Similar to Celecoxib23.06
LT87100% (after 4h)Similar to Celecoxib-
Celecoxib (Reference)--11.88 nih.gov

Other Pharmacological Activities Identified in Thioacetate-Containing Molecules

Beyond antimicrobial and anti-inflammatory effects, the thioacetate scaffold is associated with other important pharmacological properties.

Thiol-containing compounds are recognized for their antioxidant capabilities. researchgate.net Their primary mechanism of action involves the donation of a hydrogen atom from the sulfhydryl (-SH) group to neutralize reactive oxygen species (ROS) and other free radicals. rjor.ro This process prevents oxidative damage to vital cellular components like proteins and lipids. researchgate.net Glutathione, a naturally occurring thiol-containing tripeptide, is a crucial component of the body's cellular defense system against oxidative stress. rjor.ro

The antioxidant potential of synthetic thiol derivatives has also been demonstrated. For example, certain thiourea derivatives have been identified as having significant antioxidant and antihemolytic effects. mdpi.com The antioxidant action is greatly influenced by structural modifications, such as the position of methyl groups on an associated aromatic ring. mdpi.com Thiols can act as antioxidants through various means, including as radical quenchers, metal chelators, and as specific reductants of protein disulfide bonds. researchgate.net This inherent antioxidant property of the thiol group, which can be unmasked from a thioacetate, suggests that compounds like S-3-Chloro-5-fluorophenylthioacetate could also exhibit protective effects against oxidative stress.

Antiviral and Antitubercular Potentials

The emergence of drug-resistant viral and bacterial strains necessitates the development of novel therapeutic agents. Thioacetate and related sulfur-containing compounds have been a source of significant interest in this area.

Antiviral Activity:

Thiourea derivatives, which share the sulfur-carbon-nitrogen core with thioacetates, have demonstrated notable antiviral properties. For instance, a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were synthesized and evaluated for their antiviral activities. nih.gov One compound in this series, in particular, showed the ability to inhibit the replication of HIV-1 and HIV-2. nih.gov Another study highlighted the antiviral potential of thiourea derivatives of pyridazinecarbaldehydes and alkyl pyridazinyl ketones against herpes simplex virus. mdpi.com Furthermore, certain thiourea-containing chiral phosphonates have been investigated for their activity against the Tobacco Mosaic Virus (TMV), demonstrating a curative effect in vivo. researchgate.net The mechanism of action for some of these compounds involves the inhibition of viral enzymes or interference with viral replication processes. researchgate.net

Antitubercular Activity:

Thioacetate derivatives and related sulfur compounds have shown promise as antitubercular agents. Research into a series of thiols and their derivatives revealed that while many simple thiols were inactive, some thiol esters exhibited moderate activity against Mycobacterium tuberculosis. Specifically, 2,3-di(acetylthio)propyl acetate (B1210297) and 1,2,3-tri(acetylthio)propane were noted for their activity. A significant finding was the potent activity of S-acyl derivatives of 3-mercaptopropylene sulphide, with some compounds in this class showing higher activity than the established drug, streptomycin.

More broadly, thiourea and its derivatives have been extensively studied for their antitubercular effects. mdpi.com These compounds are known to be effective against various strains of Mycobacterium. nih.gov For example, certain imidazole-thiosemicarbazide derivatives have been identified as potent anti-Mycobacterium tuberculosis compounds. nih.gov Allylic thiocyanates bearing halophenyl groups have also emerged as a promising class of antitubercular agents, with some demonstrating excellent potency against replicating M. tuberculosis. jppres.com

Table 1: Antiviral and Antitubercular Activity of Selected Thio-Derivatives

Compound ClassSpecific ExamplesTarget Organism/VirusObserved Activity
Thiol Esters2,3-di(acetylthio)propyl acetate, 1,2,3-tri(acetylthio)propaneMycobacterium tuberculosisModerately active.
S-acyl derivatives of 3-mercaptopropylene sulphide-Mycobacterium tuberculosisGood antitubercular activity, some more active than streptomycin.
Thiourea Derivatives1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureasHIV-1, HIV-2Inhibition of viral replication. nih.gov
Pyridazine ThiosemicarbazonesDerivatives of 4-pyridazinecarbaldehydeHerpes Simplex VirusAntiviral potential. mdpi.com
Chiral Thiourea Phosphonates-Tobacco Mosaic Virus (TMV)Curative activity in vivo. researchgate.net
Imidazole-Thiosemicarbazides-Mycobacterium tuberculosisPotent antitubercular activity. nih.gov
Allylic ThiocyanatesHalophenyl-substituted derivativesMycobacterium tuberculosisExcellent potency against replicating bacteria. jppres.com

Plant Growth Regulating Activity of Related Compounds

Thiol-containing compounds play a crucial role in plant biology, participating in various metabolic and stress-response pathways. bohrium.comresearchgate.net Synthetic thio-compounds have also been developed and investigated for their ability to influence plant growth and development. nih.govrsc.orgresearchgate.netnih.gov

Derivatives of thiourea have been shown to possess significant plant growth regulating activity. nih.gov For instance, certain 1,1'-polymethylenebis(3-arylsubstituted)thioureas have been found to stimulate betacyanin synthesis and the growth of excised radish cotyledons, while inhibiting root growth in wheat seedlings. The nature of the substituent on the aryl ring and the length of the polymethylene chain were found to influence the activity.

Thioxopyrimidine derivatives have also been studied for their plant growth regulating effects. These compounds, at low concentrations, have demonstrated activity comparable to or even exceeding that of the natural plant hormone auxin (indole-3-acetic acid). They have been observed to promote more intensive growth and development of both roots and shoots in wheat plants.

The broader family of thiol compounds, including the amino acid cysteine and the tripeptide glutathione, are integral to plant tolerance to abiotic stress. bohrium.com They are involved in detoxification processes and the regulation of cellular redox state, which are fundamental to healthy plant growth. bohrium.comresearchgate.net

Table 2: Plant Growth Regulating Activity of Selected Thio-Compounds

Compound ClassObserved Effects
1,1'-Polymethylenebis(3-arylsubstituted)thioureasStimulated betacyanin synthesis and cotyledon growth, inhibited root growth.
Thioxopyrimidine derivativesPromoted root and shoot growth in wheat, with activity comparable to auxin.
General Thiol Compounds (e.g., Glutathione)Involved in abiotic stress tolerance and regulation of cellular redox state. bohrium.comresearchgate.net

Anticancer/Antitumor Properties of Related Fluorophenylthioacetic Acid Esters

The incorporation of fluorine into pharmacologically active molecules is a common strategy to enhance their metabolic stability and biological activity. The presence of a fluorophenyl group in a molecule can significantly influence its anticancer potential.

Research on fluorinated benzothiazoles, which contain a sulfur atom within a heterocyclic ring attached to a phenyl group, has yielded promising results. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been shown to be potently cytotoxic to sensitive human breast cancer cell lines. nih.gov One of the most potent compounds in this class is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. The position of the fluorine atom on the benzothiazole (B30560) ring was found to affect the dose-response profiles of these compounds. nih.gov

Furthermore, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and screened for their anticancer activity. These compounds demonstrated potent cytotoxic effects, particularly against prostate carcinoma cell lines. The presence of a nitro moiety on the phenylacetamide structure was found to enhance the cytotoxic effect.

Other fluorinated compounds, such as fluorinated 2-phenyl-4-quinolone derivatives, have also been identified as potent antimitotic antitumor agents. bohrium.com One such derivative exhibited significant cytotoxic activities against renal and melanoma tumor cell lines and was a potent inhibitor of tubulin polymerization. bohrium.com In the context of thiourea derivatives, N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea has shown cytotoxic effects on breast cancer cell lines. researchgate.net Additionally, novel 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives have demonstrated promising anticancer activity against prostate cancer cells.

While direct studies on the anticancer properties of this compound are lacking, the documented antitumor activity of various fluorophenyl-containing and sulfur-containing compounds suggests that this chemical scaffold is worthy of investigation in the context of cancer research.

Table 3: Anticancer/Antitumor Activity of Selected Fluorophenyl and Thio-Derivatives

Compound ClassSpecific ExamplesTarget Cancer Cell LinesObserved Activity
Fluorinated 2-(4-Aminophenyl)benzothiazoles2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleHuman breast cancer (MCF-7, MDA 468)Potent and selective cytotoxicity. nih.gov
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesNitro-substituted derivativesProstate carcinoma (PC3)Potent cytotoxic effects.
Fluorinated 2-Phenyl-4-quinolone Derivatives2'-fluoro-6-pyrrol-2-phenyl-4-quinoloneRenal and melanoma tumor cell linesPotent cytotoxic and antimitotic activity. bohrium.com
Phenylthiourea DerivativesN-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthioureaBreast cancer (MCF-7)Cytotoxic effects. researchgate.net
1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazides-Prostate cancer (LNCaP)Promising anticancer activity.

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Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced S-3-Chloro-5-fluorophenylthioacetate Analogues

The design and synthesis of advanced analogues of this compound would be a logical first step in exploring its potential. The substitution pattern on the phenyl ring, with both a chlorine and a fluorine atom, offers a template for a diverse library of compounds. Future synthetic efforts could focus on varying the halogen substituents, introducing other functional groups to the aromatic ring, or modifying the thioacetate (B1230152) moiety.

The synthesis of S-aryl thioacetates can be achieved through several established methods. A common approach involves the palladium-catalyzed coupling of aryl halides with a thiol source, such as potassium thioacetate. researchgate.net This method has been shown to be effective for a broad range of aryl bromides and triflates, tolerating both electron-donating and electron-withdrawing groups. researchgate.net Another strategy is the direct C-S bond formation from a thioacetate and an aryl bromide in the presence of a palladium catalyst. acs.org For the synthesis of this compound, a plausible route would involve the reaction of 3-chloro-5-fluorophenol (B150331) or a corresponding aryl halide with a thioacetylating agent.

The table below illustrates potential synthetic strategies for S-aryl thioacetates that could be adapted for this compound and its analogues.

Reaction TypeReactantsCatalyst/ReagentsPotential Application for Analogues
Palladium-catalyzed cross-couplingAryl bromide/triflate, Potassium thioacetatePd2(dba)3, CyPF-tBuSynthesis of a wide variety of substituted aryl thioacetates. researchgate.net
Palladium-catalyzed C-S bond formationAryl bromide, ThioacetatePd(dba)2, dppf, K3PO4Direct coupling to form unsymmetrical diaryl sulfides. acs.org
Nucleophilic substitutionAlkyl/Aryl halide, Potassium thioacetateWater (as solvent), K2CO3A greener synthesis method using water as a solvent. researchgate.netrsc.org
Radical-mediated synthesisThioacid, AmineCdS nanoparticles, blue LEDFormation of amide bonds from thioacids. rsc.org

Exploration of Multifunctional Bioactivity Profiles for Thioacetate Derivatives

Thioacetate derivatives and related sulfur-containing compounds are known to exhibit a wide range of biological activities. The presence of halogens in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing its bioactivity. nih.gov Halogenation can improve metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov

Future research should focus on screening this compound and its newly synthesized analogues for a variety of biological activities. Given the structural similarities to other bioactive molecules, potential areas of investigation include:

Antimicrobial Activity: Halogenated compounds have shown promise as antibacterial and antifungal agents. nih.govnih.gov For instance, certain bromopyrrole compounds isolated from marine sponges exhibit activity against Bacillus subtilis and Micrococcus luteus. nih.gov

Anticancer Activity: The piperazine (B1678402) moiety, which can be incorporated into analogues, is a common feature in many anticancer drugs. mdpi.com Furthermore, some thiourea (B124793) derivatives have demonstrated potent anticancer effects. mdpi.com

Anti-inflammatory Activity: Thiourea-urea hybrids have shown notable anti-inflammatory properties by targeting pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com

Enzymatic Inhibition: Thiadiazole carbamates have been identified as effective inhibitors of specific enzymes. researchgate.net

The following table summarizes the reported bioactivities of compounds structurally related to this compound, suggesting potential therapeutic areas for investigation.

Compound ClassReported BioactivityPotential Therapeutic Area
Halogenated Marine Natural ProductsAntibacterial, Antifungal, Antitumor, Anti-inflammatoryInfectious Diseases, Oncology, Inflammatory Disorders. nih.gov
Thiourea DerivativesAntibacterial, Anticancer, Anti-inflammatoryInfectious Diseases, Oncology, Inflammatory Disorders. mdpi.com
Piperazine-containing compoundsAnticancer, AntiplateletOncology, Cardiovascular Diseases. mdpi.com
Thiadiazine DerivativesAnticancer, Anti-HIV, AntidiabeticOncology, Virology, Metabolic Disorders. researchgate.net

Integration of this compound into Broader Chemical Synthesis Strategies

Beyond its potential intrinsic bioactivity, this compound can serve as a versatile building block in organic synthesis. The thioacetate group is a protected thiol, which can be deprotected under specific conditions to reveal a reactive thiol group. sigmaaldrich.com This functionality allows for its use in various synthetic transformations.

Future research could explore the use of this compound in:

Peptide and Protein Synthesis: Peptide thioesters are crucial intermediates in native chemical ligation (NCL), a powerful method for the chemical synthesis of proteins. nih.govnih.gov The development of methods to incorporate this compound into peptide structures could open new avenues for creating modified proteins with unique properties.

Synthesis of Heterocycles: The reactive thiol generated from deprotection can be used in the synthesis of various sulfur-containing heterocycles, which are prevalent in many pharmaceuticals.

Polymer Chemistry: Thioesters can be used in the synthesis of polythioesters, a class of polymers with potential applications in degradable and recyclable materials. acs.org Thioacetate-based initiators have also been developed for the synthesis of functional polymers. nih.gov

Click Chemistry: The thiol group can participate in thiol-ene and thiol-yne "click" reactions, providing an efficient way to conjugate the fluorochlorophenyl moiety to other molecules.

Sustainable and Scalable Production Methodologies for Thioacetate Compounds

The development of sustainable and scalable production methods is crucial for the translational potential of any new chemical entity. Traditional methods for thioester synthesis can sometimes involve harsh reagents and produce significant waste. Future research should focus on developing greener and more efficient synthetic routes.

Key areas for improvement include:

Catalyst Development: The use of more efficient and recyclable catalysts, such as palladium nanoparticles or enzyme-based systems, could reduce the environmental impact of the synthesis.

Green Solvents: Replacing traditional organic solvents with greener alternatives like water or supercritical fluids would significantly improve the sustainability of the process. researchgate.netrsc.orggoogle.com

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. organic-chemistry.org

The following table highlights some modern, more sustainable approaches to thioester synthesis that could be applied to the production of this compound.

Synthetic ApproachDescriptionAdvantages
Aqueous SynthesisUsing water as a solvent for nucleophilic displacement reactions to form thioacetates. researchgate.netrsc.orgEnvironmentally friendly, simple work-up. researchgate.netrsc.org
PhotocatalysisVisible-light-driven synthesis of thioesters from carboxylic acids and disulfides. organic-chemistry.orgMild reaction conditions, avoids stoichiometric oxidants. organic-chemistry.org
One-Pot Thiol-Free SynthesisConversion of benzyl (B1604629) halides to unsymmetrical sulfides via a one-pot operation using potassium thioacetate. rsc.orgReduces steps, avoids odorous thiols, environmentally benign. rsc.org
Radical-Mediated ReactionsUse of thioacid- and thioacetate-derived thiyl radicals for the synthesis of a diverse range of organic compounds. rsc.orgVersatile for forming various bond types. rsc.org

Q & A

Q. What are the standard synthetic routes for S-3-Chloro-5-fluorophenylthioacetate, and what critical parameters influence reaction yield and purity?

  • Methodological Answer : The synthesis typically involves thioacetylation of 3-chloro-5-fluorobenzenethiol using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran). Key parameters include:
  • Temperature : Maintain 0–5°C during reagent addition to minimize side reactions.
  • Solvent Purity : Anhydrous conditions prevent hydrolysis of the acetylating agent .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track progress.
  • Purification : Column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended for isolating the product.
    Table 1 : Example Reaction Conditions
ParameterOptimal RangeImpact on Yield
Temperature0–5°C (initial)Prevents exothermic side reactions
SolventAnhydrous DCMMaximizes acetylating agent stability
Reaction Time4–6 hoursBalances completion vs. degradation

Q. How should researchers safely handle and store this compound to minimize degradation and hazards?

  • Methodological Answer :
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent thermal or photolytic degradation .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Disposal : Neutralize residual compound with 10% sodium bicarbonate before disposal by licensed waste handlers .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved when characterizing this compound derivatives?

  • Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from impurities or solvent artifacts. To resolve:
  • Multi-Technique Validation : Combine 1^1H/13^13C NMR, FTIR, and high-resolution mass spectrometry (HRMS).
  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to avoid proton exchange interference.
  • Comparative Analysis : Cross-reference with published spectra of structurally analogous thioacetates (e.g., S-Furfuryl Thioacetate) .

Q. What strategies optimize regioselective synthesis of this compound in the presence of competing nucleophilic sites?

  • Methodological Answer : Competing nucleophilic sites (e.g., aromatic fluorine or chlorine) can be managed via:
  • Directing Groups : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to block undesired positions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance thiolate ion nucleophilicity.
  • Kinetic Control : Lower reaction temperatures favor selective thioacetylation at the sulfur site .

Q. How do reaction conditions influence the stability of this compound during long-term experiments?

  • Methodological Answer : Stability studies should assess:
  • Thermal Stability : Perform accelerated degradation tests at 40–60°C to simulate aging.
  • pH Sensitivity : Avoid aqueous basic conditions (>pH 8), which promote hydrolysis.
  • Light Exposure : Use amber glassware to prevent photodegradation, as observed in related thioacetates .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational data for this compound’s reactivity?

  • Methodological Answer : Discrepancies often stem from incomplete solvation models or unaccounted steric effects. Mitigation steps:
  • Solvent Corrections : Use explicit solvent models (e.g., COSMO-RS) in DFT calculations.
  • Experimental Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere) to exclude oxygen/moisture interference .

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